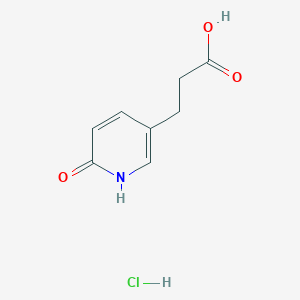
3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H9NO3·HCl It is a derivative of pyridine and is characterized by the presence of a propanoic acid group attached to a dihydropyridinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride typically involves the reaction of 3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid with hydrochloric acid. The reaction conditions often include:
Solvent: Common solvents used include methanol or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:
Batch or Continuous Flow Reactors: These reactors ensure consistent reaction conditions and high yield.
Quality Control: Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) are used to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective reducing agents.
Solvents: Reactions are typically carried out in polar solvents such as water, methanol, or acetonitrile.
Major Products
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of alcohols.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activity.
Modulate Pathways: Influence biochemical pathways by acting as a substrate or inhibitor.
Cellular Effects: Affect cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Oxo-1,6-dihydropyridin-2-yl)propanoic acid hydrochloride
- (6-Oxo-1,6-dihydropyridin-3-yl)boronic acid
Uniqueness
3-(6-Oxo-1,6-dihydropyridin-3-yl)propanoic acid hydrochloride is unique due to its specific structural features and reactivity. It offers distinct advantages in terms of stability and versatility in chemical synthesis compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H10ClNO3 |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
3-(6-oxo-1H-pyridin-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c10-7-3-1-6(5-9-7)2-4-8(11)12;/h1,3,5H,2,4H2,(H,9,10)(H,11,12);1H |
InChI Key |
MZOVKKFEPYBEHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC=C1CCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


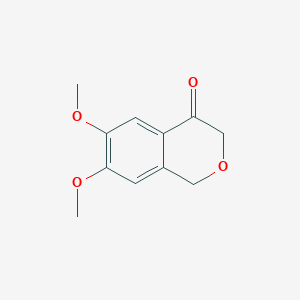
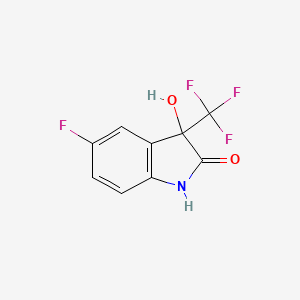
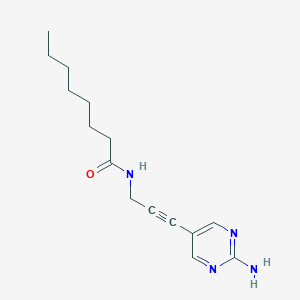
![2-Bromo-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12952193.png)
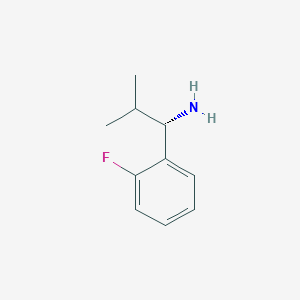
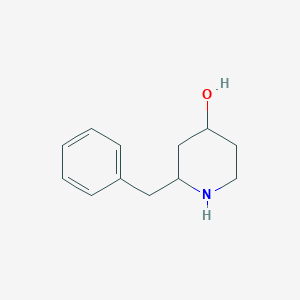
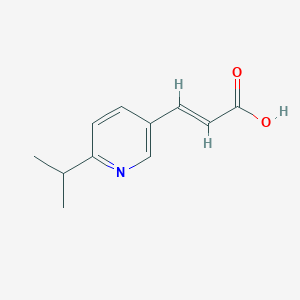
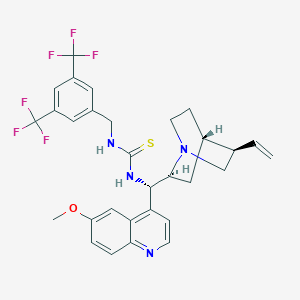
![Carbamic acid, N-[(5S)-5-amino-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B12952229.png)
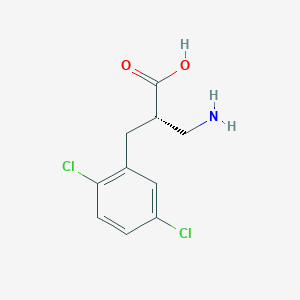

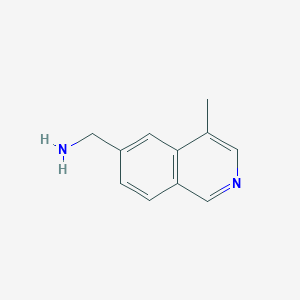
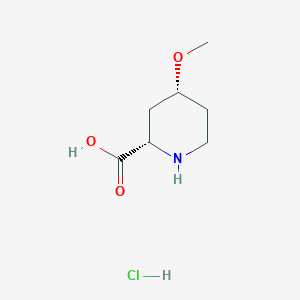
![7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12952282.png)
